![molecular formula C13H12BrN3O3 B2770528 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-75-5](/img/structure/B2770528.png)
2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS Number: 2034398-70-2) is a novel pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrN3O4, with a molecular weight of 356.19 g/mol. The compound features a complex structure that integrates a bromofuran moiety with a pyrrolidine and pyrazine framework, which may contribute to its biological efficacy.
Property | Value |
---|---|
CAS Number | 2034398-70-2 |
Molecular Formula | C₁₄H₁₄BrN₃O₄ |
Molecular Weight | 356.19 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Viability Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibits potent cytotoxicity with IC50 values comparable to established anticancer drugs.
Cell Line IC50 (µM) Treatment Duration HeLa 9.22 ± 0.17 48 hours MCF-7 12.50 ± 0.20 48 hours - Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the sub-G1 phase, indicating apoptotic activity. This suggests that the compound may induce programmed cell death in cancer cells.
- Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using the chick chorioallantoic membrane (CAM) assay. Results showed a marked reduction in blood vessel formation, supporting its potential as an antiangiogenic agent.
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazine have been reported to exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds possess significant antimicrobial properties against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in reducing inflammation, possibly through inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of related pyrazine derivatives demonstrated that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the pyrazine ring enhanced anticancer potency and selectivity towards tumor cells over normal cells.
Comparative Analysis
A comparative analysis of various pyrazine derivatives indicates that those containing halogenated furan moieties often exhibit superior biological activities compared to their non-halogenated counterparts.
Compound Name | Biological Activity |
---|---|
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer (IC50 = 4.64 µM) |
This compound | Anticancer (IC50 = 9.22 µM) |
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Antimicrobial |
属性
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMAAYXFBACQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。